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Compound of Interest

Compound Name: 3,6-Dimethoxypyridazin-4-amine

CAS No.: 1075-68-9

Cat. No.: B089802

Get Quote

Introduction & Molecule Profile
3,6-Dimethoxypyridazin-4-amine is a critical heterocyclic building block used in the synthesis

of complex pharmaceutical agents, particularly kinase inhibitors and agrochemicals. Its

structure features an electron-rich pyridazine ring substituted with two methoxy groups and a

primary amine.

Physicochemical Properties[1][2][3][4][5][6][7][8]
Chemical Formula: C₆H₉N₃O₂

Molecular Weight: 155.15 g/mol

Solubility: Soluble in DMSO, Methanol, and Acetonitrile; moderately soluble in water.

Acid-Base Character: The molecule is amphoteric but predominantly basic due to the

pyridazine ring nitrogens and the exocyclic amine.
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Critical Insight: The pKa of the ring nitrogen is estimated between 4.5–6.0. This dictates

that chromatographic separation requires strict pH control to prevent peak tailing caused

by secondary interactions with residual silanols on the column stationary phase.

Synthetic Route & Impurity Logic
Understanding the synthesis is vital for anticipating impurities. The compound is typically

synthesized via nucleophilic substitution of 3,6-Dichloropyridazine or 3,6-Dimethoxypyridazine.

Potential Impurities:

Precursor: 3,6-Dichloropyridazine (Lipophilic, late eluting).

Intermediate: 3-Chloro-6-methoxypyridazin-4-amine (if generated via stepwise substitution).

By-product: 3,6-Dimethoxypyridazin-5-amine (Regioisomer).
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Figure 1: Synthetic pathway logic for impurity prediction.

Protocol A: HPLC-PDA Quantitative Assay & Purity
Objective: To quantify the main compound and detect impurities >0.05% with high resolution.

Rationale: A Reverse-Phase (RP) method is chosen.[1] To handle the basic amine and ensure

sharp peaks, a buffered mobile phase at acidic pH (pH 2.5–3.0) is selected.[2] This ensures the

amine is fully protonated (cationic), reducing hydrophobic interaction with the stationary phase

backbone while ion-pairing effects or silanol suppression improve shape.

Instrument Configuration
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System: Agilent 1260 Infinity II or Waters Alliance e2695.

Detector: Photodiode Array (PDA) / UV-Vis.

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.

Why: These columns have "end-capping" technology that minimizes peak tailing for basic

compounds.

Chromatographic Conditions
Parameter Setting

Mobile Phase A
20 mM Potassium Phosphate Buffer (pH 3.0

with H₃PO₄)

Mobile Phase B Acetonitrile (HPLC Grade)

Flow Rate 1.0 mL/min

Column Temp 30°C

Injection Volume 5–10 µL

Detection 254 nm (primary), 210 nm (impurity scan)

Run Time 20 Minutes

Gradient Program
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Time (min) % Mobile Phase A % Mobile Phase B Event

0.0 95 5 Equilibration

2.0 95 5
Isocratic Hold (Polar

impurities)

12.0 40 60 Linear Gradient

15.0 40 60
Wash (Elute

lipophilics)

15.1 95 5 Return to Initial

20.0 95 5 Re-equilibration

System Suitability Criteria (Acceptance Limits)
Tailing Factor (T): NMT 1.5 (Critical for amines).

Theoretical Plates (N): NLT 5,000.

Resolution (Rs): > 2.0 between Main Peak and nearest impurity.

RSD (n=6): < 1.0% for Area and Retention Time.

Protocol B: LC-MS/MS for Impurity Identification
Objective: To confirm the molecular weight of the main peak and identify unknown impurities.

Note: Phosphate buffer (from Protocol A) is non-volatile and incompatible with MS. It must be

replaced with a volatile buffer (Formic Acid/Ammonium Formate).

Method Parameters
Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Ionization Source: Electrospray Ionization (ESI), Positive Mode (+ve).[3]

Scan Range: m/z 50 – 500.
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Expected Mass Transitions
Target (3,6-Dimethoxypyridazin-4-amine): [M+H]⁺ = 156.16 m/z.

Impurity (3,6-Dichloropyridazine): [M+H]⁺ = 148.9 m/z (distinct isotope pattern Cl³⁵/Cl³⁷).

Protocol C: Structural Confirmation via 1H-NMR
Objective: Definitive structural characterization. Solvent: DMSO-d6 (Deuterated Dimethyl

Sulfoxide).

Sample Preparation
Dissolve ~10 mg of sample in 0.6 mL DMSO-d6. Ensure complete dissolution; sonicate if

necessary.

Expected Spectral Data
Chemical Shift (δ
ppm)

Multiplicity Integration Assignment

6.2 – 6.5 Broad Singlet (s) 2H
-NH₂ (Amino protons,

exchangeable)

6.0 – 6.2 Singlet (s) 1H
C5-H (Aromatic ring

proton)

3.85 Singlet (s) 3H
-OCH₃ (Position 3 or

6)

3.78 Singlet (s) 3H
-OCH₃ (Position 6 or

3)

Interpretation:

The presence of two distinct methoxy singlets confirms the asymmetry of the molecule

(positions 3 and 6 are not chemically equivalent due to the amine at position 4).

The integration ratio of Aromatic H : Methoxy H should be 1:6.
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Method Validation Strategy (ICH Q2)
To ensure the method is reliable for regulatory submission, perform the following validation

steps:

Method Development
(pH Screening, Column Selection)

Specificity
(Blank, Placebo, Impurity Spiking)

Linearity
(5 Levels: 50% - 150%)

Accuracy
(Recovery Studies at 80%, 100%, 120%)

Robustness
(Flow rate ±0.1, Temp ±5°C, pH ±0.2)

Final Standard Operating Procedure (SOP)

Click to download full resolution via product page

Figure 2: Step-by-step validation workflow according to ICH Q2(R1) guidelines.

Key Validation Checkpoints
Linearity: Construct a calibration curve from 0.01 mg/mL to 1.0 mg/mL. R² must be > 0.999.

LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio.
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LOD (S/N ~ 3): Typically ~0.1 µg/mL.

LOQ (S/N ~ 10): Typically ~0.5 µg/mL.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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